molecular formula C6H6O2S B112520 3-Methoxythiophene-2-carbaldehyde CAS No. 35134-07-7

3-Methoxythiophene-2-carbaldehyde

Cat. No. B112520
CAS RN: 35134-07-7
M. Wt: 142.18 g/mol
InChI Key: KGJDTMQUUPIAEF-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H6O2S . It has a molecular weight of 142.18 g/mol . This compound is used as a pharmaceutical intermediate . It is slightly soluble in water and is air sensitive .


Molecular Structure Analysis

The molecular structure of 3-Methoxythiophene-2-carbaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is substituted at the 2-position with a formyl group (-CHO) and at the 3-position with a methoxy group (-OCH3) .


Physical And Chemical Properties Analysis

3-Methoxythiophene-2-carbaldehyde is a solid at room temperature . It is slightly soluble in water and is sensitive to air . Its exact mass and monoisotopic mass are 142.00885060 g/mol . It has a topological polar surface area of 54.5 Ų .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Methoxythiophene-2-carbaldehyde is involved in various chemical reactions and syntheses. Aitken and Garnett (2000) described its role in the condensation reactions of electron-rich thiophenemethanols, leading to products like bis(3-methoxy-2-thienyl)methane (Aitken & Garnett, 2000). Additionally, Yoshida, Takeda, and Fueno (1991) investigated its involvement in the electrooxidation of thiophene derivatives in methanol, producing various isomeric mixtures and side-chain oxidation products (Yoshida et al., 1991).

Organic Electronics and Polymer Science

In the field of organic electronics and polymer science, Minkler et al. (2019) discussed the synthesis of a thiophene monomer, 3-methoxythiophene, and its polymerization. The study highlighted its application in semiconducting polymers for organic-based electronics like thermoelectric generators and solar panels (Minkler et al., 2019).

Spectroscopic and Electrochemical Studies

Chang and Miller (1987) conducted spectroscopic studies on oligomerized 3-methoxythiophene, providing insights into solution phase redox processes and the formation of soluble dications or bipolarons (Chang & Miller, 1987). Similarly, another study by Chang, Blankespoor, and Miller (1987) characterized the soluble polymerized form of 3-methoxythiophene, exploring its electrochemical and optical behavior (Chang et al., 1987).

Other Chemical Applications

Further applications include the synthesis of furan derivatives by Saikachi, Kitagawa, Sasaki, and Leusen (1979), where heteroaromatic aldehydes like thiophene-2-carbaldehyde were used in reactions with tosylmethyl isocyanide (Saikachi et al., 1979). Chen et al. (2014) also explored a novel synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, demonstrating an eco-friendly approach (Chen et al., 2014).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-methoxythiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJDTMQUUPIAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343223
Record name 3-methoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxythiophene-2-carbaldehyde

CAS RN

35134-07-7
Record name 3-methoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxythiophene-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

3-Methoxy-2-thiophenecarboxadlehyde was prepared by adding n-butyllithium (10.56 mmol, 2.5M solution in hexane)(Aldrich), without cooling, to a solution of 3-methoxythiophene (1 g,8.8 mmol) (Aldrich) in dry diethyl ether (5 mL) over a period of 5 min. The mixture was gently heated at reflux for 2 h at which time the organolithium compound was transferred, via cannula, to a solution of DMF (23 mmol) in diethyl ether (5 mL) which was cooled in an ice bath. The reaction was stirred at room temperature for 14 h, at which time 1N HCl (10 mL) was added and the layers were separated. The aqueous layer was extracted with diethyl ether (3×25 mL), and the combined organic extracts were dried over magnesium sulfate, and concentrated to yield 3-methoxy-2-thiophenecarboxaldehyde as a pale, yellow solid. The 3-methoxy-2-thiophenecarboxaldehyde was then added to ethynylmagnesium chloride (Aldrich) according to Method A above to yield 3-hydroxy-3-(3-methoxy-2-thiophenyl)-1-propyne. (Yield 151 mg, 0.9 mmol).
Quantity
10.56 mmol
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reactant
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1 g
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5 mL
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Name
organolithium
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0 (± 1) mol
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23 mmol
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10 mL
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reactant
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5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.03 ml of 3-methoxythiophene were dissolved in 2.3 ml of dimethylformamide. While cooling in ice, 1.06 ml of phosphoryl chloride were added. After 1 h, the reaction solution was added to ice, and the solution was neutralized with 5 molar sodium hydroxide solution. The aqueous phase was extracted 3 times with 25 ml of diethyl ether each time, and the combined organic phases were then washed with 50 ml of saturated sodium chloride solution, dried over sodium sulfate and concentrated. 840 mg of the product with the molecular mass of 142.18 (C6H7O2S) were obtained. MS (ESI): 143.0 (M+H+).
Quantity
1.03 mL
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reactant
Reaction Step One
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2.3 mL
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reactant
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1.06 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

50 mg of 2-hydroxymethyl-6-{2-[2-(4-methoxy-phenyl)-vinyl]-thiophen-3-yloxy}-tetrahydro-pyran-3,4,5-triol were dissolved in 10 ml of methanol. 20 mg of palladium on activated carbon were added and the solution was stirred under a hydrogen atmosphere for 18 h. The catalyst was filtered off and washed with 60 ml of methanol, and the organic phase was concentrated. The residue was chromatographed on silica gel (ethyl acetate). 18 mg of the product with the molecular weight of 396.46 (C19H24O7S); MS (ESI): 419.05 (M+Na+), 414.10 (M+NH4+).
Name
2-hydroxymethyl-6-{2-[2-(4-methoxy-phenyl)-vinyl]-thiophen-3-yloxy}-tetrahydro-pyran-3,4,5-triol
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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Quantity
20 mg
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxythiophene-2-carbaldehyde
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Citations

For This Compound
9
Citations
YC Jeong, DJ Ahn, WS Lee, SH Lee… - Bulletin of the Korean …, 2011 - researchgate.net
… In the synthesis of 3-hydroxythiophene-2-carbaldehyde 3,the formylation step gave a mixture of 3-methoxythiophene-2-carbaldehyde and 3-methoxythiophene-5-carbaldehyde in a …
Number of citations: 17 www.researchgate.net
DA Lukyanov, AA Vereshchagin, VV Sizov… - New Journal of …, 2021 - pubs.rsc.org
Oxidation of nickel salen complexes results in highly reactive species, undergoing polymerisation within microseconds. As a result, oxidation chemistry of NiSalens is available only for …
Number of citations: 2 pubs.rsc.org
JM Park, SH Nam, KI Hong, YE Jeun, HS Ahn… - Sensors and Actuators B …, 2021 - Elsevier
… Briefly, a formyl group was introduced to 3-methoxythiophene to obtain 3-methoxythiophene-2-carbaldehyde (3). Cycloaddition of 2-aminobenzenethiol to 3 was performed to obtain 4. …
Number of citations: 10 www.sciencedirect.com
Z Yuan, AH Younes, JR Allen… - The Journal of organic …, 2015 - ACS Publications
… The crude product 3-methoxythiophene-2-carbaldehyde 10 was obtained by extraction with CH 2 Cl 2 . The organic portions were dried over Na 2 SO 4 before concentration under …
Number of citations: 21 pubs.acs.org
A Faouzi, A Arnaud, A Bancet, C Barette, J Preto… - European Journal of …, 2021 - Elsevier
… on silica (AcOEt/cyclohexane 20/80) afforded 4-methoxythiophene-2-carbaldehyde 12d (less polar fraction) as a yellow solid (1.1717 g, 47%) and 3-methoxythiophene-2-carbaldehyde …
Number of citations: 7 www.sciencedirect.com
ZS Sloman - 1999 - search.proquest.com
… The method up to 3-methoxythiophene-2-carbaldehyde was developed earlier by … 3-Methoxythiophene-2-carbaldehyde (l.Oeq, 0.426g) dissolved in 20ml of dry DCM was placed in a …
Number of citations: 3 search.proquest.com
JDE Chaffin - 1995 - search.proquest.com
A range of ArO-Z-OAr (where Ar= 2-methoxycarbonyl-3-thienyl, Z= alkyl or heteroalkyl) were prepared by the coupling of dihalides or selected di-p-tosylates (the preparation of which …
Number of citations: 3 search.proquest.com
K Miyano, S Manabe, A Komatsu, Y Fujii… - Current Topics in …, 2020 - ingentaconnect.com
Opioid agonists elicit their analgesic action mainly via μ opioid receptors; however, their use is limited because of adverse events including constipation and respiratory depression. It …
Number of citations: 8 www.ingentaconnect.com
S Yuan, YQ Luo, JH Zuo, H Liu, F Li, B Yu - European Journal of Medicinal …, 2021 - Elsevier
… Treatment of 46 with lithium aluminum hydride (LAH) gave 47 in 84% yield, which underwent Borch reduction with 3-methoxythiophene-2-carbaldehyde 48, furnishing desired …
Number of citations: 24 www.sciencedirect.com

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